molecular formula C20H17FN4O2S2 B2433721 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide CAS No. 392300-24-2

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No.: B2433721
CAS No.: 392300-24-2
M. Wt: 428.5
InChI Key: ZSZWUXKSUWTBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Its complex structure, featuring a 1,3,4-thiadiazole core linked to a 3,4-dihydroquinoline scaffold via a thioether and carbonyl spacer, is designed for high-affinity binding to specific enzyme active sites. While direct literature on this exact molecule is limited, its molecular architecture shares key characteristics with compounds known to target protein kinases [1] . Researchers are investigating this compound as a potential lead molecule for developing novel therapeutics, with a focus on oncology and neurodegenerative diseases where kinase dysregulation plays a critical role [2] . The mechanism of action is postulated to involve competitive inhibition at the ATP-binding pocket of specific kinase targets, thereby disrupting downstream signaling pathways that control cell proliferation, survival, and differentiation. The inclusion of the 3-fluorobenzamide moiety is a strategic modification often employed to enhance metabolic stability and optimize binding interactions through electronic and steric effects. This compound is provided For Research Use Only and is intended solely for in vitro assay development and target validation studies in a controlled laboratory environment.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZWUXKSUWTBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide typically involves multi-step organic reactions:

  • Synthesis of 3,4-dihydroquinolin-1(2H)-yl derivatives: : This can be achieved through the cyclization of 2-aminobenzylamines with appropriate diketones under acidic conditions.

  • Formation of 1,3,4-thiadiazole ring: : The incorporation of the thiadiazole ring is often conducted through the reaction of thiosemicarbazides with carboxylic acids or acid chlorides in the presence of dehydrating agents like phosphorus oxychloride.

  • Conjugation of quinoline and thiadiazole: : This step may involve thiol-ene click chemistry, coupling the 3,4-dihydroquinolin-1(2H)-yl derivative with a pre-formed thiadiazole intermediate.

  • Introduction of 3-fluorobenzamide: : This final step is typically achieved via nucleophilic substitution, where the amino group on the thiadiazole is acylated using 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Scaling up the synthesis for industrial production would involve optimizing each step for efficiency and yield, possibly incorporating catalytic agents and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring participates in nucleophilic substitution and alkylation reactions.

Reaction TypeConditionsProductsReferences
Alkylation Ethyl bromoacetate, K₂CO₃, acetone, refluxSubstitution at position 2 of the thiadiazole ring with ethyl acetate groups
Nucleophilic Substitution Hydrazine hydrate, methanol, refluxThiadiazole-thioacetohydrazide derivatives via replacement of ester groups

Key findings:

  • Alkylation reactions typically require anhydrous conditions and base catalysis (e.g., K₂CO₃) to facilitate nucleophilic attack on the thiadiazole sulfur or nitrogen atoms .

  • Substitution at the thiadiazole C-2 position is favored due to electron-withdrawing effects of adjacent nitrogen atoms .

Thioether Linkage Oxidation

The –S–CH₂–CO– group undergoes oxidation under mild conditions:

Oxidizing AgentConditionsProductsReferences
H₂O₂Room temperature, acetic acidSulfoxide (–SO–) and sulfone (–SO₂–) derivatives
mCPBADichloromethane, 0°C to RTSulfone derivatives

Key findings:

  • Oxidation selectivity depends on reaction time and stoichiometry. Sulfoxides form first, followed by sulfones .

  • Sulfone derivatives exhibit enhanced stability but reduced biological activity compared to parent compounds.

Amide Group Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsReferences
Acidic6M HCl, reflux3-Fluorobenzoic acid + thiadiazole-amine intermediate
BasicNaOH (10%), ethanol, refluxSodium 3-fluorobenzoate + thiadiazole-amine

Key findings:

  • Acidic hydrolysis proceeds faster but risks decomposition of the dihydroquinoline moiety .

  • Hydrolysis products retain the 1,3,4-thiadiazole scaffold, enabling further functionalization .

3,4-Dihydroquinoline Reactivity

The dihydroquinoline moiety participates in hydrogenation and ring-opening reactions:

Reaction TypeConditionsProductsReferences
Hydrogenation H₂, Pd/C, ethanolTetrahydroquinoline derivatives
Oxidative Ring-Opening KMnO₄, H₂SO₄Quinoline-2-carboxylic acid derivatives

Key findings:

  • Hydrogenation under catalytic conditions selectively reduces the dihydroquinoline double bond without affecting the thiadiazole ring .

  • Oxidative cleavage disrupts the dihydroquinoline ring, forming carboxylic acid derivatives.

Cross-Coupling Reactions

The fluorobenzamide group enables Suzuki-Miyaura coupling:

ConditionsReagentsProductsReferences
Pd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acidsBiaryl derivatives at the 3-fluorophenyl position

Key findings:

  • Coupling occurs regioselectively at the para position to the fluorine atom due to electronic effects .

Scientific Research Applications

This compound finds diverse applications in multiple domains:

  • Chemistry: : As a versatile intermediate in synthetic organic chemistry.

  • Medicine: : Exploration of its pharmacological properties for potential therapeutic uses.

  • Industry: : Use as a building block in the synthesis of more complex molecules for materials science.

Mechanism of Action

The specific mechanism of action of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide would depend on its application. For example, in biological systems, it might interact with protein targets through hydrogen bonding, van der Waals forces, and π-π stacking interactions. Its structural diversity allows it to modulate various molecular pathways, potentially inhibiting enzymes or disrupting protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2-(1H-indol-3-yl)ethylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide

  • N-(5-((2-(2-morpholinoethylthio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide)

That should give you a solid foundation on this compound. Let me know if there's anything more specific you'd like to delve into!

Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18N4O2S2
  • Molecular Weight : 410.51 g/mol
  • IUPAC Name : N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
  • Hydrogen Bond Donor/Acceptor : 1/6
  • LogP : 3.9

The biological activity of this compound is attributed to its structural components, particularly the thiadiazole and quinoline moieties. These components are known to interact with various biological targets:

1. Enzyme Inhibition

  • The thiadiazole ring has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as phosphodiesterase and histone deacetylase .

2. Modulation of Signaling Pathways

  • It may interfere with cellular signaling pathways that regulate apoptosis and cell cycle progression, leading to potential anticancer effects .

3. Antimicrobial Activity

  • Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens, suggesting that this compound may also exhibit such activities .

Anticancer Activity

The compound has shown promising results in inhibiting the growth of several cancer cell lines:

Cell LineIC50 Value (µg/mL)Reference
HCT116 (Colon)3.29
H460 (Lung)10
MCF-7 (Breast)0.28
A549 (Lung)0.52

These values indicate that the compound is particularly potent against breast and lung cancer cell lines.

Antimicrobial Activity

Preliminary studies suggest that derivatives of thiadiazole compounds can exhibit significant antimicrobial effects:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32.6
Escherichia coli42
Candida albicans32

These findings highlight the potential of this compound in treating infections caused by resistant strains.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Thiadiazole Derivatives : A study on various thiadiazole derivatives indicated that modifications at the C-5 position significantly enhance anticancer activity against multiple tumor cell lines .
  • Cytotoxicity Studies : Research demonstrated that certain substituted thiadiazoles exhibited cytotoxic effects on human leukemia cells with IC50 values ranging from 0.15 to 1.5 µM, indicating strong potential for therapeutic applications .

Q & A

What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Answer:
The synthesis typically involves multi-step heterocyclization and functionalization. Key steps include:

  • Intermediate formation : Reacting isothiocyanate derivatives with amines or hydrazides in ethanol under reflux (e.g., 20 mmol reagents in 20–25 mL ethanol, 15–20 min reflux) .
  • Cyclization : Using concentrated sulfuric acid (10–15 mL) for 24 hours at 293–298 K to form thiadiazole or triazole rings, achieving yields >95% .
  • Optimization strategies :
    • Adjust stoichiometric ratios (e.g., 1.1:1 molar ratio of 1,3,4-thiadiazol-2-amine to aldehyde) .
    • Vary solvents (e.g., ethanol vs. acetone) and catalysts (e.g., p-TsOH for acid-mediated cyclization) .
    • Monitor reaction progress via TLC (Silufol UV-254 plates, chloroform:acetone 3:1) .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing novel derivatives?

Answer:
Contradictions often arise from tautomerism, impurities, or conformational flexibility. Solutions include:

  • Cross-validation : Combine IR (for functional groups like amide C=O at ~1670 cm⁻¹) , ¹H/¹³C NMR (e.g., δ 7.52–7.94 ppm for aromatic protons) , and high-resolution mass spectrometry (e.g., FAB-MS m/z = 384 [M+H]⁺) .
  • X-ray crystallography : Determine absolute configuration using co-crystals (e.g., N-substituted thioacetamide intermediates analyzed via diffraction) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

What spectroscopic and chromatographic techniques are essential for confirming structural integrity?

Answer:

  • IR spectroscopy : Identifies key functional groups (e.g., amide C=O at 1649–1670 cm⁻¹, thiadiazole C-S at 1130 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., fluorine coupling in 3-fluorobenzamide at δ ~7.5 ppm) .
  • Mass spectrometry (MS) : FAB-MS or ESI-MS verifies molecular weight (e.g., m/z 383.69 for C₁₂H₁₃Cl₃N₄O₂S) .
  • TLC/HPLC : Assess purity (Rf = 0.12–0.2) and quantify impurities .

What strategies are employed to evaluate the compound's bioactivity, and how can molecular docking inform its mechanism?

Answer:

  • In vitro assays : Test antimicrobial activity via MIC determination against bacterial/fungal strains or cytotoxicity using MTT assays .
  • Molecular docking :
    • Target identification : Dock into enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) to predict binding modes .
    • Structure-activity relationships (SAR) : Compare docking scores of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) .
    • Validation : Correlate docking results with experimental IC₅₀ values to refine models .

How is the purity of intermediates and final products assessed during synthesis?

Answer:

  • Melting points : Sharp ranges (e.g., 503–504 K) indicate purity .
  • Elemental analysis : Match calculated vs. observed C/H/N/S percentages (e.g., C 37.57% vs. 37.54% observed) .
  • Chromatography : Use TLC to confirm absence of side products (e.g., Rf = 0.12 for pure acetamide derivatives) .

What challenges arise in isolating intermediates during multi-step synthesis, and how can they be mitigated?

Answer:

  • Challenge : Co-crystallization of intermediates (e.g., acetamide and thioacetamide derivatives) complicates isolation .
  • Solutions :
    • Adjust recrystallization solvents (e.g., ethanol vs. acetic acid) .
    • Use column chromatography with gradients (e.g., chloroform:methanol) for polar intermediates .
    • Optimize reaction termination (e.g., rapid quenching with ice to precipitate pure products) .

How can researchers design analogs to enhance pharmacological properties while maintaining stability?

Answer:

  • Bioisosteric replacement : Substitute the 3-fluorobenzamide group with 4-chlorophenyl or thiophene moieties to improve target affinity .
  • Stability testing :
    • Perform accelerated degradation studies (pH 1–9, 40°C) to assess hydrolytic stability .
    • Use DSC/TGA to evaluate thermal stability .
  • Prodrug strategies : Introduce ester or amide prodrugs to enhance bioavailability .

What computational tools are recommended for predicting the compound's ADMET properties?

Answer:

  • ADMET Prediction :
    • SwissADME : Predicts solubility (LogP ~2.5), permeability (TPSA = 110 Ų), and CYP450 interactions .
    • Molinspiration : Estimates bioavailability scores (e.g., >0.55 for drug-likeness) .
  • Toxicity screening : Use ProTox-II to assess hepatotoxicity and mutagenicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.